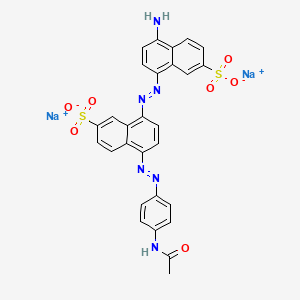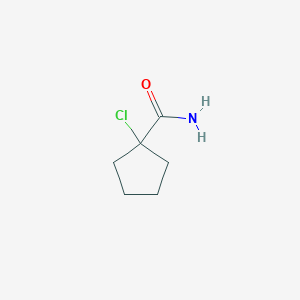
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol, also known as 2-Phenylchroman, is a member of the flavan class of compounds. It is characterized by a 3,4-dihydro-2-phenyl-2H-1-benzopyran skeleton with hydroxyl groups at the 4 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2’-hydroxychalcones. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of flavones or flavanones. These processes are optimized for higher yields and purity, often using metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Applications De Recherche Scientifique
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavanones: Compounds with a similar 3,4-dihydro-2-aryl-2H-1-benzopyran skeleton but different functional groups.
Flavones: Differ by having a double bond between the 2 and 3 positions and a carbonyl group at the 4 position.
Isoflavones: Similar structure but with the phenyl group at the 3 position instead of the 2 position.
Uniqueness
3,4-Dihydro-2-phenyl-2H-1-benzopyran-4,7-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Propriétés
Numéro CAS |
72594-23-1 |
|---|---|
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-phenyl-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C15H14O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,13-14,16-17H,9H2 |
Clé InChI |
KYPVDKAIGIDYLB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)






![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)




![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
